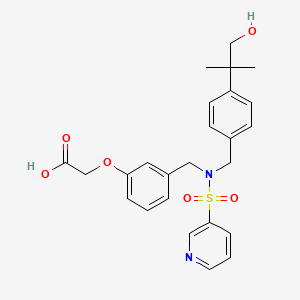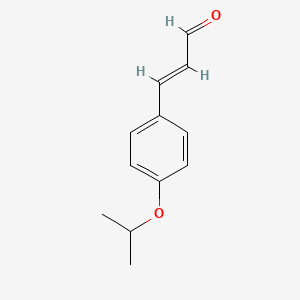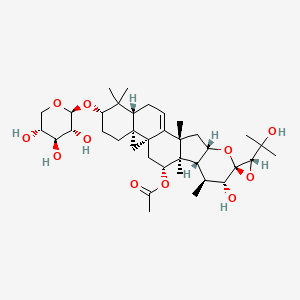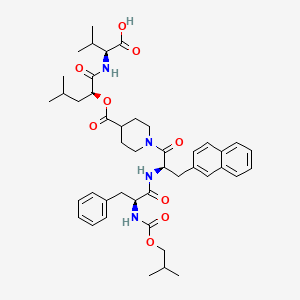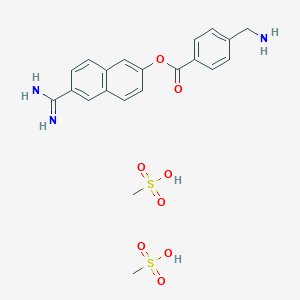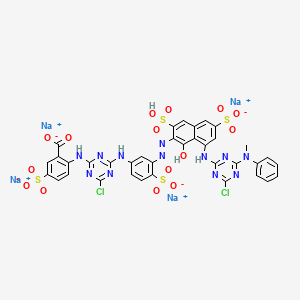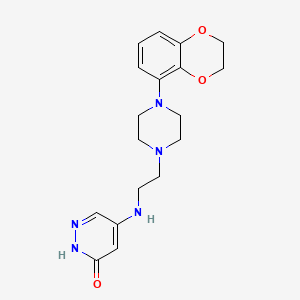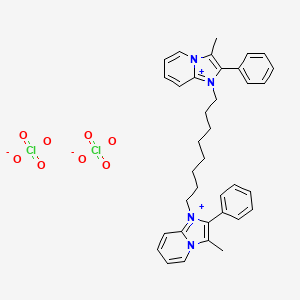
Copper, ((2,2'-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- is a complex copper compound with a unique structure. This compound is characterized by its coordination with hydrazinecarbothioamidato ligands, which are known for their ability to form stable complexes with transition metals. The presence of methoxyphenyl groups adds to the compound’s stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- typically involves the reaction of copper salts with the corresponding hydrazinecarbothioamidato ligands. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The ligands are prepared by the condensation of 4-methoxybenzylamine with carbon disulfide, followed by reaction with hydrazine hydrate. The resulting ligands are then reacted with copper salts to form the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: The ligands in the complex can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol, methanol, or acetonitrile, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The copper center can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ligands in the complex can also interact with biomolecules, affecting their structure and function. These interactions can disrupt cellular processes, leading to cell death, which is why the compound is being studied for its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: A simple copper complex with acetate ligands.
Copper(II) sulfate: A widely used copper compound with sulfate ligands.
Copper(II) chloride: Another common copper complex with chloride ligands.
Uniqueness
What sets Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- apart from these similar compounds is its unique ligand structure. The presence of hydrazinecarbothioamidato ligands with methoxyphenyl groups provides enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
123988-72-7 |
|---|---|
Formule moléculaire |
C20H22CuN6O2S2 |
Poids moléculaire |
506.1 g/mol |
Nom IUPAC |
copper;N'-[(4-methoxyphenyl)methyl]-N-[[(2E)-2-[[N-[(4-methoxyphenyl)methyl]-C-sulfidocarbonimidoyl]hydrazinylidene]ethylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C20H24N6O2S2.Cu/c1-27-17-7-3-15(4-8-17)13-21-19(29)25-23-11-12-24-26-20(30)22-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H2,21,25,29)(H2,22,26,30);/q;+2/p-2/b23-11+,24-12?; |
Clé InChI |
ODJOLPIEAWZLMC-PQWNGSORSA-L |
SMILES isomérique |
COC1=CC=C(C=C1)CN=C(NN=C/C=N/NC(=NCC2=CC=C(C=C2)OC)[S-])[S-].[Cu+2] |
SMILES canonique |
COC1=CC=C(C=C1)CN=C(NN=CC=NNC(=NCC2=CC=C(C=C2)OC)[S-])[S-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



